molecular formula C5H5N5 B1581074 4H-Pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 20289-44-5

4H-Pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No. B1581074
CAS RN: 20289-44-5
M. Wt: 135.13 g/mol
InChI Key: VAOHIJMLMILFFA-UHFFFAOYSA-N
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Description

4H-Pyrazolo[3,4-d]pyrimidin-4-amine is a chemical compound with the molecular formula C5H5N5 . It is a potent selective brain penetrant phosphodiesterase PDE9A inhibitor . It has been investigated for the treatment of cognitive disorders including Alzheimer’s Disease .


Synthesis Analysis

The synthesis of 4H-Pyrazolo[3,4-d]pyrimidin-4-amine involves the creation of novel 4H-pyrazolo[3,4-d]pyrimidin-4-one hydrazine derivatives . The synthesized compounds exhibited promising antiviral activity on TMV .


Molecular Structure Analysis

The molecular structure of 4H-Pyrazolo[3,4-d]pyrimidin-4-amine can be found in the NIST Chemistry WebBook .


Chemical Reactions Analysis

4H-Pyrazolo[3,4-d]pyrimidin-4-amine is involved in one-pot multicomponent reactions . These reactions yield the corresponding (1H-pyrazol-1-yl)-4-(4-chlorophenyl)-7H-pyrazolo[3,4-d]pyrimidin derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4H-Pyrazolo[3,4-d]pyrimidin-4-amine include a density of 1.9±0.1 g/cm3, a boiling point of 299.5±50.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.6 mmHg at 25°C . It also has an enthalpy of vaporization of 54.0±3.0 kJ/mol and a flash point of 135.0±30.1 °C .

Scientific Research Applications

Synthetic and Medicinal Aspects of Pyrazolo[1,5-a]pyrimidine Scaffold

Pyrazolo[1,5-a]pyrimidine scaffolds are privileged heterocycles in drug discovery, showing a wide range of medicinal properties including anticancer, anti-infectious, anti-inflammatory, and central nervous system (CNS) agents. Their versatility as a building block for developing drug-like candidates has been significantly recognized. Structure-activity relationship (SAR) studies on this scaffold have led to the development of various lead compounds targeting numerous disease conditions, highlighting the room for further exploration by medicinal chemists (Cherukupalli et al., 2017).

Importance of Hybrid Catalysts in Synthesis

The synthesis of pyrazolo[3,4-d]pyrimidines and related structures often employs hybrid catalysts, leveraging their broad synthetic applications and bioavailability. These scaffolds have shown a wide range of applicability in medicinal and pharmaceutical industries, underscoring the importance of innovative synthetic methods. Hybrid catalysts, including organocatalysts, metal catalysts, and nanocatalysts, facilitate the development of these compounds, contributing to the synthesis of lead molecules (Parmar et al., 2023).

Medicinal Attributes of Pyrazolo[3,4-d]pyrimidines

Pyrazolo[3,4-d]pyrimidines, structurally resembling purines, have been extensively investigated for their therapeutic significance across a variety of disease conditions. Initial studies revealing their adenosine antagonistic properties have paved the way for extensive biochemical and biophysical research. Their significance spans the central nervous system, cardiovascular system, cancer, and inflammation, with synthesis and medicinal aspects, including SAR, being comprehensively compiled (Chauhan & Kumar, 2013).

Pyrazole Bearing Pyrimidine Analogues in Antimicrobial Drug Discovery

Studies have shown that pyrazole clubbed with pyrimidine derivatives exhibits numerous pharmacological activities, including potent antimicrobial properties. The combination of ring variation, ring fusion, and substitution strategies with electron-withdrawing groups has been effective in achieving significant antimicrobial motifs. This underscores the potential for the development of new age antimicrobials leveraging the structural versatility of pyrazole and pyrimidine combinations (Trivedi et al., 2022).

Safety And Hazards

When handling 4H-Pyrazolo[3,4-d]pyrimidin-4-amine, it is recommended to do so in a well-ventilated place. Suitable protective clothing should be worn, and contact with skin and eyes should be avoided .

Future Directions

The future directions for 4H-Pyrazolo[3,4-d]pyrimidin-4-amine involve its potential use in the treatment of cognitive disorders including Alzheimer’s Disease . It is also being investigated for its antiviral activity on TMV .

properties

IUPAC Name

4H-pyrazolo[3,4-d]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N5/c6-4-3-1-9-10-5(3)8-2-7-4/h1-2,4H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAOHIJMLMILFFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(N=CN=C2N=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70864934
Record name 4H-Pyrazolo[3,4-d]pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70864934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4H-Pyrazolo[3,4-d]pyrimidin-4-amine

CAS RN

20289-44-5
Record name 4H-Pyrazolo[3,4-d]pyrimidin-4-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20289-44-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4H-Pyrazolo(3,4-d)pyrimidin-4-amine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020289445
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4H-Pyrazolo[3,4-d]pyrimidin-4-amine
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4H-Pyrazolo[3,4-d]pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70864934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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